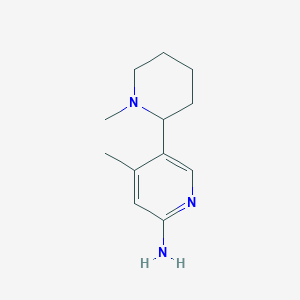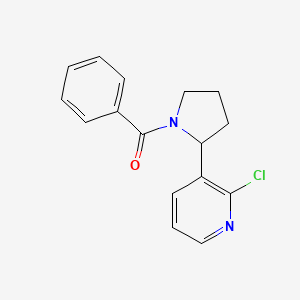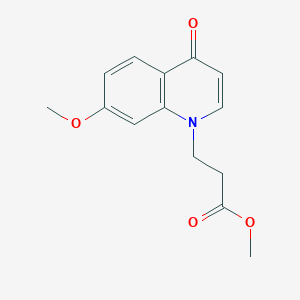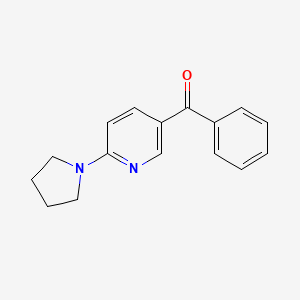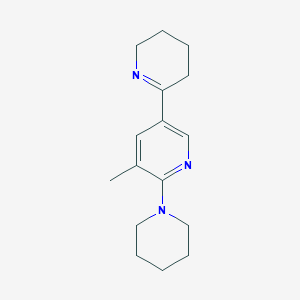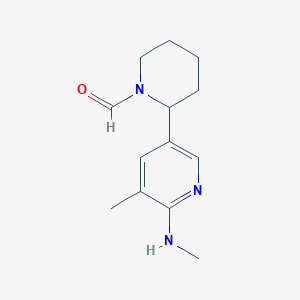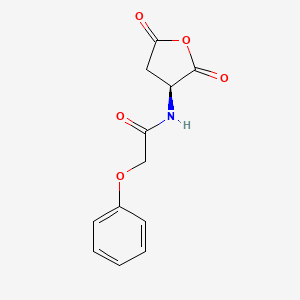
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom, and a phenoxyacetamide group, which is an amide derivative of phenoxyacetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide typically involves the reaction of 2,5-dioxotetrahydrofuran with phenoxyacetic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography until completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2,5-Dioxotetrahydrofuran-3-yl acetate
- (S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate
Uniqueness
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide is unique due to its combination of a tetrahydrofuran ring and a phenoxyacetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and specificity in various applications, making it a valuable compound for research and development.
Propiedades
Número CAS |
1257855-08-5 |
|---|---|
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
N-[(3S)-2,5-dioxooxolan-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C12H11NO5/c14-10(7-17-8-4-2-1-3-5-8)13-9-6-11(15)18-12(9)16/h1-5,9H,6-7H2,(H,13,14)/t9-/m0/s1 |
Clave InChI |
JFNLOKSSJKJODB-VIFPVBQESA-N |
SMILES isomérico |
C1[C@@H](C(=O)OC1=O)NC(=O)COC2=CC=CC=C2 |
SMILES canónico |
C1C(C(=O)OC1=O)NC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


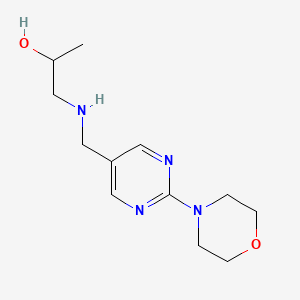
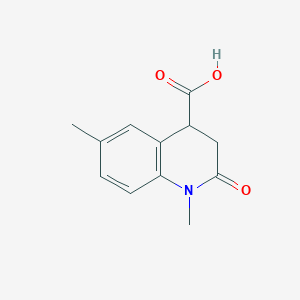

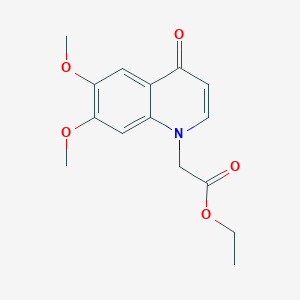

![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
